N-Ethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine
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Overview
Description
N-Ethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by its unique structure, which includes a bipyridine core with an ethyl group and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by reduction and alkylation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine core to a fully saturated piperidine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated piperidine derivatives, and various substituted bipyridine compounds.
Scientific Research Applications
N-Ethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has potential as a probe for studying biological systems due to its ability to bind to metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-Ethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine exerts its effects involves its interaction with molecular targets such as metal ions and enzymes. The bipyridine core can chelate metal ions, which can modulate the activity of metalloenzymes and influence various biochemical pathways. Additionally, the compound’s amine group can participate in hydrogen bonding and electrostatic interactions, further affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry with similar binding properties.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers.
1,10-Phenanthroline: A related heterocyclic compound with strong metal-binding capabilities.
Uniqueness
N-Ethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is unique due to its tetrahydro structure, which imparts greater flexibility and different electronic properties compared to fully aromatic bipyridines. This structural difference can lead to distinct reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H17N3 |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-ethyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H17N3/c1-2-13-12-7-6-10(9-15-12)11-5-3-4-8-14-11/h6-7,9H,2-5,8H2,1H3,(H,13,15) |
InChI Key |
RWCGXSUCMKZKON-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C=C1)C2=NCCCC2 |
Origin of Product |
United States |
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